![molecular formula C7H5N5 B15364650 Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine CAS No. 918149-97-0](/img/structure/B15364650.png)
Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine is a heterocyclic compound notable for its unique fused-ring structure which combines pyrrole, tetrazole, and pyrazine rings. This compound has garnered significant interest in the scientific community due to its diverse applications in various fields including medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine can be achieved through several synthetic routes, typically starting from readily available precursors. Common methods include cyclization reactions involving appropriate pyrrole derivatives and tetrazole intermediates. The reaction conditions often require the use of catalysts such as Lewis acids or bases and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is generally performed on a larger scale using continuous flow reactors to optimize yield and purity. These methods leverage advanced catalytic systems and automated control of reaction parameters to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine is known to undergo various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions can be fine-tuned by altering the reaction conditions and the choice of reagents.
Common Reagents and Conditions: For oxidation reactions, common reagents include peroxides and oxo-compounds. Reduction reactions typically utilize reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve halogenated compounds and can be facilitated by strong bases or acids depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions could produce a range of substituted this compound derivatives.
Applications De Recherche Scientifique
In Chemistry: Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine serves as a valuable building block in organic synthesis due to its versatile reactivity and stability. It is used to create complex molecular architectures and novel compounds for various applications.
In Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for developing antimicrobial, antiviral, and anticancer agents.
In Industry: In industry, this compound is utilized in the production of high-performance materials, such as polymers and dyes, due to its chemical stability and ability to form strong bonds with other molecules.
Mécanisme D'action
The mechanism by which Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine exerts its effects involves its interaction with specific molecular targets, often through binding to enzymes or receptors. These interactions can alter the biological pathways and lead to desired therapeutic effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine can be compared with similar heterocyclic compounds like pyrrolo[1,2-A]pyrimidine and pyrrolo[1,2-A]triazine. Each of these compounds features unique structural elements that influence their reactivity and applications. This compound stands out for its balanced properties, offering a unique combination of stability, reactivity, and biological activity.
Propriétés
Numéro CAS |
918149-97-0 |
|---|---|
Formule moléculaire |
C7H5N5 |
Poids moléculaire |
159.15 g/mol |
Nom IUPAC |
3,4,5,6,9-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C7H5N5/c1-2-6-7-8-9-10-12(7)5-4-11(6)3-1/h1-5H |
Clé InChI |
WPXSFAJRCFFXGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=CN3C(=NN=N3)C2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
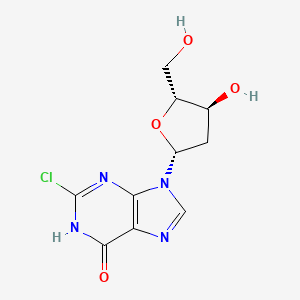
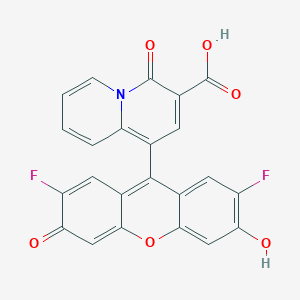
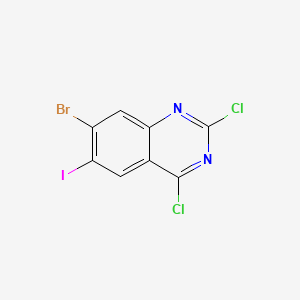
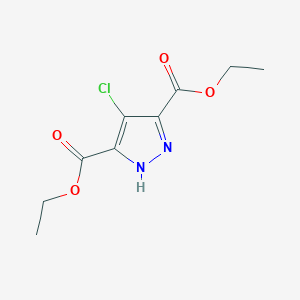
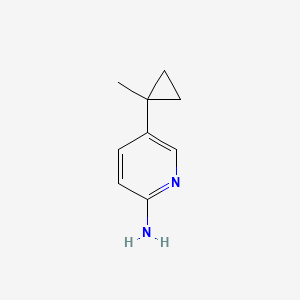
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)
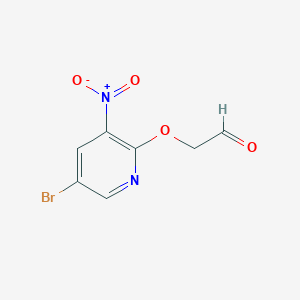

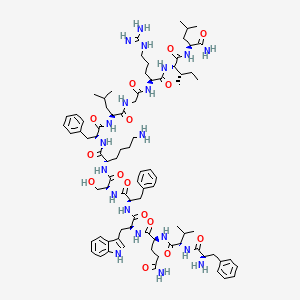
![6-Bromo-5-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B15364657.png)
![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
